molecular formula C14H17ClN2O2 B6428214 3-chloro-4-[(1-cyclopropanecarbonylpiperidin-3-yl)oxy]pyridine CAS No. 2034526-11-7

3-chloro-4-[(1-cyclopropanecarbonylpiperidin-3-yl)oxy]pyridine

Cat. No.: B6428214
CAS No.: 2034526-11-7
M. Wt: 280.75 g/mol
InChI Key: MAYAVGFVMICFBB-UHFFFAOYSA-N
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Description

3-chloro-4-[(1-cyclopropanecarbonylpiperidin-3-yl)oxy]pyridine is a synthetic organic compound characterized by a pyridine ring substituted with a chlorine atom and an ether linkage to a piperidine ring bearing a cyclopropanecarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-[(1-cyclopropanecarbonylpiperidin-3-yl)oxy]pyridine typically involves the following steps:

  • Formation of the Piperidine Intermediate

      Starting Material: 3-hydroxypyridine.

      Reaction: The hydroxyl group of 3-hydroxypyridine is converted to a leaving group (e.g., tosylate or mesylate) and then substituted with a piperidine derivative.

      Conditions: This step often requires a base (e.g., sodium hydride) and an appropriate solvent (e.g., dimethylformamide).

  • Cyclopropanecarbonylation

      Starting Material: The piperidine intermediate.

      Reaction: The piperidine nitrogen is acylated with cyclopropanecarbonyl chloride.

      Conditions: This reaction is typically carried out in the presence of a base (e.g., triethylamine) to neutralize the hydrochloric acid by-product.

  • Chlorination

      Starting Material: The acylated piperidine intermediate.

      Reaction: The pyridine ring is chlorinated at the 3-position using a chlorinating agent such as phosphorus oxychloride (POCl3).

      Conditions: This step is usually performed under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity

Properties

IUPAC Name

[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-cyclopropylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O2/c15-12-8-16-6-5-13(12)19-11-2-1-7-17(9-11)14(18)10-3-4-10/h5-6,8,10-11H,1-4,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYAVGFVMICFBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2CC2)OC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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